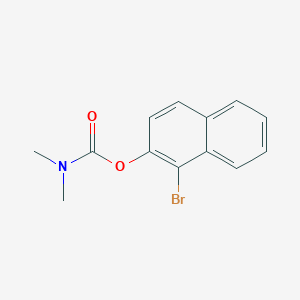![molecular formula C17H24N2O2S B5678272 5-[(1-adamantylthio)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5678272.png)
5-[(1-adamantylthio)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related oxadiazole derivatives often involves cyclodehydration of carboxylic acids or their derivatives with hydrazides in the presence of dehydrating agents like POCl₃. For example, Khan et al. (2012) reported the synthesis of 2-adamantyl/adamantylmethyl-5-aryl-1,3,4-oxadiazoles through cyclodehydration of adamantan-1-carboxylic acid/adamantylacetic acid with various aryl hydrazides (Khan et al., 2012). Similarly, the synthesis of novel oxadiazole derivatives from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid demonstrates the versatility of methods used to create these compounds (Rao et al., 2019).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be comprehensively analyzed using spectroscopic methods and quantum chemical calculations, as detailed by Al-Abdullah et al. (2014). They investigated the vibrational frequencies, molecular electrostatic potential, and hyper-conjugative interactions, providing insights into the charge transfer and stability of the molecule (Al-Abdullah et al., 2014).
Chemical Reactions and Properties
Oxadiazole derivatives exhibit a range of chemical reactions, including cyclodehydration and interactions with various reagents to form new compounds. Their reactivity is influenced by the presence of the adamantyl group, which can enhance the compound's stability and reactivity (Khan et al., 2012).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as stability and solubility, can be significantly affected by their molecular structure. For instance, Wang et al. (2006) discussed the synthesis and stability of oxadiazole derivatives, highlighting how structural modifications impact their physical properties (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including their reactivity and potential for forming various chemical bonds, are critical for their applications in different fields. The work by Yang et al. (2007) on synthesizing difluoromethylene-containing oxadiazole compounds illustrates the chemical versatility and potential applications of these compounds (Yang et al., 2007).
properties
IUPAC Name |
5-(1-adamantylsulfanylmethyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-2-20-9-14(1)16-18-15(21-19-16)10-22-17-6-11-3-12(7-17)5-13(4-11)8-17/h11-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLDEJHTTLHFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)CSC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Adamantylthio)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678195.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5678196.png)
![rel-(3R,4S)-4-cyclopropyl-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5678203.png)
![ethyl 4-{[(cyclohexylthio)acetyl]amino}benzoate](/img/structure/B5678209.png)
![(1S*,5R*)-6-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5678224.png)
![3-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5678236.png)
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B5678237.png)
![N,N-dimethyl-2-({[(2-methyltetrahydrofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5678242.png)
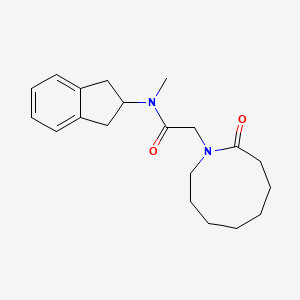
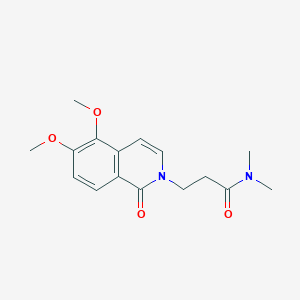
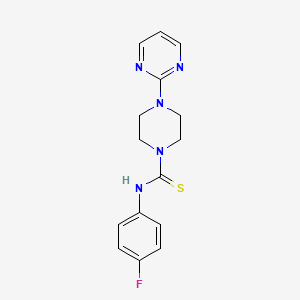
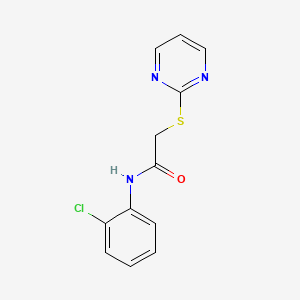
![5-cyclobutyl-N-[2-(3-methyl-2-thienyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5678283.png)
